REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)=[CH:3][CH:2]=1.[CH2:13]=[O:14].[OH-].[K+].[CH3:17][O:18]CCO>>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([C:7]2[NH:11][C:10]([CH2:13][OH:14])=[C:9]([CH2:17][OH:18])[N:8]=2)=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=1NC=CN1)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO
|
Type
|
CUSTOM
|
Details
|
with stirring in the same way as in Example 1
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1NC(=C(N1)CO)CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 9% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |